molecular formula C14H10F4O B8727186 (4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol CAS No. 39768-86-0

(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanol

Cat. No. B8727186
Key on ui cas rn: 39768-86-0
M. Wt: 270.22 g/mol
InChI Key: XYMORTGEMACCDO-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 6.00 g (34.29 mmol) of 4-bromofluorobenzene and 5.78 g (41.14 mmol) of 4-chlorobenzaldehyde in analogy to the synthesis of the compound from Example 80A. 7.14 g (88% of theory) of the title compound were obtained.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=1.[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[O:15])=[CH:12][CH:11]=1.FC1C=CC(C(C2C=CC(C(F)(F)F)=CC=2)O)=CC=1>>[Cl:9][C:10]1[CH:17]=[CH:16][C:13]([CH:14]([C:2]2[CH:7]=[CH:6][C:5]([F:8])=[CH:4][CH:3]=2)[OH:15])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)F
Name
Quantity
5.78 g
Type
reactant
Smiles
ClC1=CC=C(C=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)C(F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(O)C1=CC=C(C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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